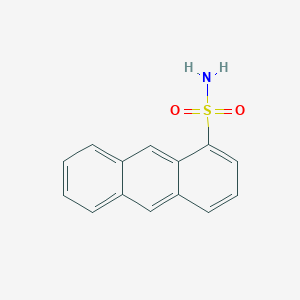

1-Anthracenesulfonamide

描述

Structure

3D Structure

属性

CAS 编号 |

58393-68-3 |

|---|---|

分子式 |

C14H11NO2S |

分子量 |

257.31 g/mol |

IUPAC 名称 |

anthracene-1-sulfonamide |

InChI |

InChI=1S/C14H11NO2S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H2,15,16,17) |

InChI 键 |

BKSYULHGXWIMRT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)N |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 1 Anthracenesulfonamide

Precursor Synthesis and Starting Material Derivatization

The foundational starting material for the synthesis of 1-Anthracenesulfonamide is anthracene (B1667546). The critical step in its derivatization is the introduction of a sulfonic acid group, which serves as the primary precursor. This is typically achieved through electrophilic sulfonation of anthracene.

The reaction of anthracene with a sulfonating agent, such as chlorosulfuric acid or fuming sulfuric acid (oleum), yields a mixture of sulfonic acid isomers. rsc.org The position of sulfonation on the anthracene ring is highly dependent on the reaction conditions, particularly the solvent and temperature. rsc.org Sulfonation in neutral or basic solvents, such as a mixture of pyridine (B92270) and an isoparaffin, can influence the product distribution. rsc.org

Specifically, the reaction of anthracene with chlorosulfuric acid can produce anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid. rsc.org In basic systems, sulfonation at the 1- and 2-positions is generally irreversible, while sulfonation at the 9-position is reversible. rsc.org This allows for thermodynamic control of the reaction to favor the formation of the desired 1-isomer. The synthesis of anthracene-1-sulfonic acid is a key step, as this intermediate is subsequently converted to the target sulfonamide.

Table 1: Influence of Conditions on Anthracene Sulfonation

| Sulfonating Agent | Solvent | Temperature | Major Products | Reference |

| Chlorosulfuric Acid | Chloroform | Varies | Anthracene-1-sulfonic acid, Anthracene-2-sulfonic acid, Anthracene-9-sulfonic acid | rsc.org |

| Chlorosulfuric Acid | Dioxan | Varies | Anthracene-1-sulfonic acid, Anthracene-2-sulfonic acid, Anthracene-9-sulfonic acid | rsc.org |

| Pyridine-Sulfur Trioxide | Isoparaffin | Varies | Anthracene-1-sulfonic acid, Anthracene-2-sulfonic acid | rsc.org |

| Sulfuric Acid | Acetic Acid | Varies | Anthracene-1-sulfonic acid, Anthracene-2-sulfonic acid |

Sulfonamidation Reaction Pathways to this compound

There are two main strategies for the synthesis of this compound: direct methods that functionalize the C-H bond in a single step, and more traditional indirect routes that proceed through a functionalized precursor.

Direct Sulfonylation Methods

Modern synthetic organic chemistry has seen the development of methods for the direct C-H functionalization of aromatic compounds. Photocatalytic methods have emerged as a powerful tool for the direct sulfonamidation of arenes, including anthracene.

One such method involves the use of an iridium-based photocatalyst under blue light irradiation. This approach enables the direct oxidative intermolecular C(sp²)–H sulfonamidation of arenes. While the specific application to yield this compound as the primary product requires careful optimization, the principle demonstrates a direct pathway from anthracene to a sulfonamide derivative, bypassing the isolation of sulfonic acid or sulfonyl chloride intermediates. nih.gov These reactions are atom-economical and can be performed under mild, redox-neutral conditions. nih.gov The mechanism often involves the generation of a highly reactive sulfonamidyl radical that attacks the aromatic ring.

Indirect Routes and Precursor Functionalization

The most common and well-established method for synthesizing this compound is an indirect, multi-step process. This pathway offers greater control over isomer purity.

Formation of Anthracene-1-sulfonyl Chloride: The first step in this sequence is the conversion of the precursor, anthracene-1-sulfonic acid, into the more reactive anthracene-1-sulfonyl chloride. This transformation is typically achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is a critical intermediate for the subsequent introduction of the amino group.

Amination of Anthracene-1-sulfonyl Chloride: The final step is the reaction of anthracene-1-sulfonyl chloride with an ammonia (B1221849) source to form the sulfonamide. This is a nucleophilic substitution reaction where ammonia or an ammonium (B1175870) salt (like ammonium hydroxide) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide C-S-N bond. The reaction of 1-anthracenesulfonyl chloride with aqueous ammonia is a standard procedure to yield this compound.

This two-step indirect route, starting from the isolated sulfonic acid, is a reliable and frequently utilized method for the preparation of aromatic sulfonamides.

Purification and Isolation Techniques in this compound Synthesis

The final purity of this compound is critical for its subsequent use. The purification strategy depends on the synthetic route employed and the nature of the impurities present.

Following the synthesis, a common initial purification step involves an aqueous workup to remove inorganic salts and water-soluble byproducts. The crude product can then be collected by filtration.

Recrystallization is the most important and widely used method for purifying solid organic compounds like this compound. pitt.eduuomustansiriyah.edu.iq The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. mnstate.edu As the solution cools slowly, the pure this compound crystallizes out, leaving impurities behind in the solvent (mother liquor). pitt.edumnstate.edu The choice of solvent is crucial; common solvents for recrystallizing aromatic compounds include ethanol, acetic acid, or solvent mixtures. uomustansiriyah.edu.iq The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. pitt.edu

For syntheses that result in isomeric mixtures or other persistent organic impurities, column chromatography is an effective purification technique. In this method, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated to yield purified this compound.

Reaction Chemistry and Transformational Studies of 1 Anthracenesulfonamide

Derivatization and Functionalization of the Anthracene (B1667546) Moiety

The anthracene ring system of 1-anthracenesulfonamide is susceptible to a variety of reactions that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comksu.edu.sa In the case of this compound, the substitution pattern is influenced by the electronic properties of both the anthracene core and the deactivating sulfonamide group. The sulfonamide group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions on a simple benzene (B151609) ring. mnstate.edu However, the anthracene nucleus is significantly more reactive than benzene, and substitution typically occurs at the C9 and C10 positions due to the formation of a more stable carbocation intermediate that preserves the aromaticity of two of the benzene rings.

A representative electrophilic nitration of this compound would likely proceed at the 9- or 10-position. The reaction would involve the generation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which is then attacked by the electron-rich anthracene core. libretexts.org

Table 1: Representative Electrophilic Aromatic Substitution Reaction of this compound

| Reaction | Reagents | Probable Product(s) |

| Nitration | HNO₃, H₂SO₄ | 9-Nitro-1-anthracenesulfonamide and/or 10-Nitro-1-anthracenesulfonamide |

| Halogenation | Br₂, FeBr₃ | 9-Bromo-1-anthracenesulfonamide and/or 10-Bromo-1-anthracenesulfonamide |

Note: The precise regioselectivity would need to be determined experimentally, as it represents a balance between the inherent reactivity of the anthracene core and the directing effect of the sulfonamide substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org To utilize these reactions on this compound, a halogenated derivative, such as bromo-1-anthracenesulfonamide, would typically be used as a substrate.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mt.comyonedalabs.commdpi.com For instance, a bromo-1-anthracenesulfonamide could be coupled with an arylboronic acid to form a biaryl structure. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mt.com

The Heck reaction is another important palladium-catalyzed transformation that couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.comslideshare.net A bromo-1-anthracenesulfonamide could react with an alkene in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. numberanalytics.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrates | Catalyst System | General Product |

| Suzuki-Miyaura Coupling | Bromo-1-anthracenesulfonamide, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted this compound |

| Heck Reaction | Bromo-1-anthracenesulfonamide, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkene-substituted this compound |

Diels-Alder Cycloaddition Reactions

The anthracene core of this compound can function as a diene in Diels-Alder reactions, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com The reaction typically occurs across the 9 and 10 positions of the anthracene nucleus. This transformation provides a robust method for constructing polycyclic and bridged ring systems. The reaction is generally thermally promoted and proceeds in a concerted fashion. wikipedia.org The presence of the sulfonamide group at the 1-position may influence the stereoselectivity of the cycloaddition.

Table 3: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product |

| This compound | Maleic anhydride (B1165640) | Thermal (e.g., refluxing in xylene) | A bridged cycloadduct |

Modifications and Reactions of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) in this compound offers another site for chemical modification, distinct from the anthracene ring system.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. sioc-journal.cnbeilstein-journals.org The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity for subsequent attack on the alkyl halide. More advanced methods, such as the borrowing hydrogen methodology catalyzed by transition metals like ruthenium or palladium, can also be employed for the N-alkylation of amines with alcohols, offering a more environmentally friendly approach. chemrxiv.orgorganic-chemistry.org

N-Acylation is the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, to form an N-acylsulfonamide. arkat-usa.org Research has demonstrated efficient and environmentally friendly methods for the N-acylation of sulfonamides. For example, a catalyst-free approach using acetic anhydride has been reported to give high yields of N-acylated products in short reaction times. orientjchem.org The reaction proceeds by the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the anhydride.

Table 4: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-1-anthracenesulfonamide |

| N-Acylation | Acetic anhydride | N-Acetyl-1-anthracenesulfonamide |

Cleavage Mechanisms of the Sulfonamide Linkage

The sulfonamide bond (S-N) can be cleaved under specific conditions, which is a useful transformation, particularly when the sulfonamide group is used as a protecting group for amines.

One effective method for the cleavage of anthracenesulfonamides is through thiolate-induced deprotection . kzoo.edu For instance, treatment of an N-alkyl-9-anthracenesulfonamide with a thiolate, such as sodium thiophenoxide, can lead to the cleavage of the S-N bond to release the corresponding amine.

Another approach is reductive cleavage . A low-valent titanium reagent, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder, has been shown to effectively cleave the N-S bond in a variety of sulfonamides to yield the corresponding amines. organic-chemistry.org This method is notable for its mild conditions and good functional group tolerance.

Table 5: Representative Sulfonamide Cleavage Reactions

| Cleavage Method | Reagents | Product(s) |

| Thiolate-Induced Deprotection | Thiophenol, Base | Amine, Anthracenesulfonic acid derivative |

| Reductive Cleavage | Ti(O-i-Pr)₄, Me₃SiCl, Mg | Amine, Anthracene |

Reductive Cleavage Strategies

Reductive cleavage offers an alternative approach to the deprotection of sulfonamides. This method involves the use of reducing agents to break the S-N bond. A variety of reducing agents and methodologies have been explored for the cleavage of sulfonamides, although specific studies focusing solely on this compound are not extensively detailed in the provided search results. However, general principles of sulfonamide reduction can be applied.

Common reductive cleavage methods that are generally applicable to arylsulfonamides include the use of dissolving metal reductions (e.g., sodium in liquid ammonia), catalytic hydrogenation, and hydride reagents. For example, lithium aluminum hydride can reduce sulfonamides, although it is a very strong reducing agent and may not be compatible with other functional groups in the molecule. Milder reducing agents, such as those generated in situ from Ti(O-i-Pr)4, Me3SiCl, and Mg powder, have been shown to react with a broad range of sulfonamides in a reductive bond-cleaving pathway to provide the corresponding amines. organic-chemistry.org Another approach involves photochemical cleavage, where sulfonamides can be reductively cleaved under mild conditions using organophotocatalysts like thioureas in the presence of a reducing agent such as tetrabutylammonium (B224687) borohydride. organic-chemistry.org

Table 2: Representative Reductive Cleavage Methods for Arylsulfonamides

| Reagent System | Substrate Scope | Key Features |

| SmI2 / TFAA | Primary N-(p-toluenesulfonyl) amides | Mild conditions, low temperature. organic-chemistry.org |

| Li / Naphthalene (catalytic) | Alcohols, amines, amides | Mild, chemoselective. organic-chemistry.org |

| Ti(O-i-Pr)4 / Me3SiCl / Mg | Broad range of sulfonamides | Provides amines, hydrocarbons, and thiols. organic-chemistry.org |

| Thiourea (organophotocatalyst) / NaBH4 | Variety of sulfonamides | Mild, photochemical method. organic-chemistry.org |

This table outlines several reductive cleavage strategies applicable to arylsulfonamides, which could potentially be adapted for this compound.

Conversion to Other Sulfur-Containing Functionalities

The sulfonamide functional group in this compound can be chemically transformed into other sulfur-containing moieties. These transformations expand the synthetic utility of this compound. For instance, the sulfonamide group can potentially be converted into sulfones or sulfoxides through controlled oxidation or reduction reactions. mdpi.com The sulfur atom in a sulfonamide is in a high oxidation state (+6), so conversion to other functionalities often involves reduction.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The cleavage of the anthracenesulfonamide bond is believed to proceed through a nucleophilic attack on the sulfur atom. kzoo.edu In the case of thiolate-induced deprotection, the thiolate anion acts as the nucleophile.

For reductive cleavage, the mechanism will depend on the specific reducing agent used. For instance, with single-electron transfer reagents, the reaction may proceed through a radical anion intermediate. In photochemical cleavage, the reaction is initiated by the absorption of light by a photocatalyst, which then facilitates the reduction of the sulfonamide. organic-chemistry.org

Mechanistic studies of related sulfonamide reactions have provided insights into the factors governing these transformations. For example, in the iodosulfonamidation of a polymer-bound glucal using anthracenesulfonamide, the reaction was crucial for the success of a solid-phase synthesis of glycopeptides, highlighting the specific reactivity of this reagent in complex synthetic sequences. acs.org The mechanism of such a reaction would involve the electrophilic addition of an iodosulfonium species to the double bond.

Computational and Theoretical Investigations of 1 Anthracenesulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. chemrxiv.org DFT calculations, often employing functionals like B3LYP, are instrumental in determining key electronic parameters for molecules like 1-Anthracenesulfonamide. nih.govconicet.gov.ar

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comchalcogen.ro A smaller gap suggests higher reactivity and polarizability. conicet.gov.ar For aromatic systems like anthracene (B1667546), these orbitals are typically delocalized π-orbitals. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential. uni-muenchen.deavogadro.ccreadthedocs.io Negative regions (typically colored red) are associated with electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, and are prone to electrophilic attack. researchgate.net Positive regions (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would reveal negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amide, while the hydrogen atoms of the amide would exhibit positive potential.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

Ab initio (from first principles) molecular orbital calculations solve the electronic Schrödinger equation without empirical parameters, providing a fundamental description of a molecule's electronic wavefunction. bris.ac.ukpku.edu.cn These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, construct molecular orbitals (MOs) as linear combinations of atomic orbitals (LCAO). libretexts.org The set of atomic orbitals used is known as the basis set (e.g., 6-31G(d), cc-pVTZ). bris.ac.uklibretexts.org

For this compound, ab initio calculations would yield a set of delocalized MOs extending over the entire molecular framework. avogadro.cc The lowest energy MOs would correspond to the core electrons, followed by the sigma (σ) bonding orbitals. The highest energy occupied orbitals would be the π-orbitals associated with the anthracene ring system, which are crucial for its aromatic character and reactivity. The unoccupied orbitals, or virtual orbitals, represent the energy levels available to accept electrons. A full geometrical optimization followed by a frequency calculation is typically performed to ensure the structure is a true energy minimum. huji.ac.il Visualizing the shapes of these orbitals helps in understanding bonding interactions and predicting the outcomes of electronic transitions, such as those observed in UV-visible spectroscopy. huji.ac.il While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties when electron correlation is treated extensively. pku.edu.cnnih.gov

Density Functional Theory (DFT) Studies

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation about its single bonds, and their associated energies. libretexts.orgwikipedia.org For this compound, the key flexible bonds are the C1-S bond (connecting the anthracene ring to the sulfur atom) and the S-N bond of the sulfonamide group.

The study of these rotations generates a potential energy surface (PES), which is a multidimensional plot of the molecule's energy as a function of its geometric parameters, such as torsion angles. drugdesign.orgq-chem.com A one-dimensional PES can be created by systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step, a process known as a torsion or potential energy scan. q-chem.comqcware.com The resulting curve shows energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. drugdesign.org The energy difference between a minimum and a maximum is the rotational energy barrier. qcware.com

For this compound, rotation around the C1-S bond would likely have a relatively high barrier due to steric hindrance between the sulfonyl group's oxygen atoms and the "peri" hydrogen atom on the C8 position of the anthracene ring. The rotation around the S-N bond would also be subject to steric and electronic effects, influencing the orientation of the -NH2 group relative to the rest of the molecule. These conformational preferences are critical as they can dictate how the molecule interacts with other molecules, such as biological receptors.

| Bond | Dihedral Angle | Typical Rotational Barrier (kcal/mol) | Notes |

|---|---|---|---|

| Aryl-S | C2-C1-S-N | 5 - 10 | Highly dependent on ortho-substituent steric hindrance. |

| S-N | C1-S-N-H | 1 - 3 | Lower barrier, but influential for hydrogen bonding directionality. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a valuable tool for modeling chemical reactions, providing detailed information about reaction pathways and energetics. The synthesis of this compound typically involves the reaction of 1-anthracenesulfonyl chloride with ammonia (B1221849) or an amine. acs.org Modeling this nucleophilic substitution reaction can elucidate the mechanism and identify the key transition state.

A reaction mechanism model traces the energetic profile along a reaction coordinate, from reactants to products. aps.org The highest point on this profile is the transition state (TS), an unstable, transient species that represents the energy barrier that must be overcome for the reaction to proceed. cdnsciencepub.com Using methods like DFT, the geometry of the transition state can be located and optimized. A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the S-Cl bond and the formation of the S-N bond).

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules interact with each other in the solid state or in solution is governed by non-covalent intermolecular forces. For this compound, the most significant of these are hydrogen bonding and π-π stacking.

Hydrogen bonds are strong, directional interactions that occur between a hydrogen bond donor (in this case, the N-H groups of the sulfonamide) and a hydrogen bond acceptor (the electronegative oxygen atoms of the sulfonyl group). In the crystal structure, these interactions can link molecules together to form chains, sheets, or three-dimensional networks. nih.govrsc.org

The large, flat anthracene ring system is prone to π-π stacking interactions. nih.gov These interactions arise from attractive forces between the electron clouds of adjacent aromatic rings. The geometry of stacking can be face-to-face (sandwich) or, more commonly, parallel-displaced, where the rings are offset. nih.gov

Computational methods can be used to quantify the strength of these interactions. By calculating the energy of a dimer (a pair of interacting molecules) and subtracting the energies of the individual monomers, one can obtain the interaction energy. nih.govrsc.org More sophisticated methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose this interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. github.io Such analyses reveal the fundamental nature of the forces holding the molecules together. For a dimer of this compound, one would expect a combination of hydrogen bonding between the sulfonamide groups and π-π stacking between the anthracene moieties to be the dominant stabilizing forces. rsc.org

| Interaction Type | System Example | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···O Hydrogen Bond | Sulfonamide Dimer | -4 to -8 |

| π-π Stacking (Parallel-Displaced) | Benzene (B151609) Dimer | -2 to -3 |

| π-π Stacking (Parallel-Displaced) | Anthracene Dimer | -5 to -10 |

Advanced Spectroscopic Characterization Methodologies for 1 Anthracenesulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1-anthracenesulfonamide analogues.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei like ¹H and ¹³C. However, for complex structures such as anthracene (B1667546) derivatives, 1D spectra can suffer from signal overlap. numberanalytics.comwalisongo.ac.id Two-dimensional (2D) NMR experiments are therefore essential for unambiguous structural assignment. numberanalytics.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). princeton.edulibretexts.org By revealing which protons are neighbors in the molecular structure, COSY spectra are invaluable for tracing out the connectivity of the proton network within the anthracene core and any substituents. libretexts.orgrsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation techniques that map the correlation between a proton and a directly attached heteronucleus, most commonly ¹³C. princeton.edulibretexts.orgnanalysis.com This allows for the direct assignment of proton signals to their corresponding carbon atoms in the this compound framework. libretexts.orgnanalysis.com HSQC is generally more sensitive than the older HETCOR sequence. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.edulibretexts.org HMBC is particularly powerful for connecting different parts of a molecule, such as linking protons on the anthracene ring to quaternary carbons or to carbons in the sulfonamide group, which lack directly attached protons. walisongo.ac.idlibretexts.org

Together, these 2D NMR techniques provide a comprehensive map of the atomic connectivity within this compound analogues, enabling detailed structural elucidation. rsc.orgoatext.comoatext.com

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Analogue

| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-2 | H-3 | C-2 | C-4, C-10a |

| H-3 | H-2, H-4 | C-3 | C-1, C-4a |

| H-4 | H-3 | C-4 | C-2, C-4a, C-10 |

| H-5 | H-6 | C-5 | C-7, C-8a |

| H-9 | H-10 | C-9 | C-1, C-8a, C-10a |

| -NH₂ | - | - | C-S (Sulfonamide) |

Note: This table is illustrative and actual correlations would depend on the specific analogue.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing pharmaceutical compounds and materials in their solid form, including different polymorphs, solvates, and amorphous states. rsc.orgbruker.comeuropeanpharmaceuticalreview.com This is particularly relevant for sulfonamide derivatives, which can exist in various solid forms that may affect their properties. europeanpharmaceuticalreview.com

Magic Angle Spinning (MAS) is a key technique in ssNMR used to narrow the broad lines typically observed in solid samples, thereby increasing resolution and sensitivity. nih.govjeol.commpg.de For fully protonated systems, achieving high resolution in ¹H ssNMR can be challenging due to strong homonuclear dipolar couplings. jeol.com However, the development of ultrafast MAS (spinning rates >100 kHz) and advanced pulse sequences like CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) has revolutionized the field, enabling detailed structural analysis of organic solids at natural abundance. nih.govjeol.com

For anthracene derivatives, ssNMR has been used to measure the ¹³C chemical shift anisotropy (CSA), which provides detailed information about the local electronic structure and bonding environment of the aromatic carbons. rsc.orgacs.orgscispace.com Such studies can help in understanding the effects of substitution on the anthracene ring system. rsc.orgscispace.com Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) by identifying unique sets of peaks for each form, a critical aspect in pharmaceutical characterization. bruker.comeuropeanpharmaceuticalreview.comresearchgate.net Techniques like Cross-Polarization (CP) MAS enhance the signal of low-abundance nuclei like ¹³C, and 2D correlation experiments can reveal through-space proximities between nuclei. mpg.deresearchgate.netethz.ch

Table 2: Potential Solid-State NMR Applications for this compound

| ssNMR Technique | Information Obtained | Relevance to this compound |

| ¹³C CP/MAS | Isotropic chemical shifts, number of unique carbon sites | Polymorph identification, characterization of amorphous vs. crystalline forms. europeanpharmaceuticalreview.com |

| ¹H Ultrafast MAS | High-resolution proton spectra | Detailed analysis of proton environments and hydrogen bonding. nih.gov |

| ¹H-¹³C HETCOR | ¹H-¹³C connectivities | Structural assignment in the solid state. researchgate.net |

| ¹³C CSA Measurement | Electronic structure details | Probing the electronic effects of the sulfonamide group on the anthracene ring. rsc.orgscispace.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. ibm.comtwi-global.com This analysis provides a molecular fingerprint and offers insights into functional groups and bonding characteristics. gaussian.commdpi.com

Fourier-Transform Infrared (FTIR) Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound analogues, FTIR is instrumental in identifying key structural features.

Characteristic vibrational modes include:

N-H stretching: The sulfonamide group (-SO₂NH₂) will exhibit characteristic N-H stretching vibrations.

S=O stretching: Strong, distinct bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are a hallmark of the sulfonamide group.

C-H stretching: Aromatic C-H stretching vibrations from the anthracene ring appear at higher wavenumbers.

C=C stretching: Vibrations associated with the aromatic ring system are observed in the fingerprint region.

S-N stretching: The stretch of the sulfur-nitrogen bond can also be identified.

These vibrational frequencies can be influenced by the molecular environment, such as hydrogen bonding, making FTIR a useful tool for studying intermolecular interactions in the solid state.

Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of light. While standard Raman scattering can be weak, the Surface-Enhanced Raman Scattering (SERS) technique can dramatically amplify the signal, enabling the detection of trace amounts of an analyte. colab.ws This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. nih.gov

SERS has been successfully applied to the detection of various sulfonamides and polycyclic aromatic hydrocarbons (PAHs) like anthracene. colab.wsnih.govresearchgate.netnih.govresearchgate.net For anthracene and its derivatives, characteristic SERS peaks have been identified corresponding to ring stretching, breathing, and bending modes. researchgate.netrsc.org For instance, prominent SERS bands for anthracene have been reported around 390-395 cm⁻¹, 749-754 cm⁻¹, and 1392-1403 cm⁻¹. nih.govresearchgate.netrsc.org The SERS technique offers high sensitivity, with detection limits for anthracene reported in the nanomolar range. nih.govresearchgate.netrsc.org This makes SERS a promising method for the trace analysis of this compound analogues in various matrices. tandfonline.comtandfonline.com

Table 3: Characteristic Vibrational Frequencies for Anthracene and Sulfonamide Moieties

| Functional Group/Vibration | Typical FTIR Wavenumber (cm⁻¹) | Typical SERS Wavenumber (cm⁻¹) |

| Anthracene C-H out-of-plane bend | ~730-900 | ~749 rsc.org |

| Anthracene Ring Breathing/Stretching | ~1400-1600 | ~1392, 1403, 1558 researchgate.netrsc.org |

| Anthracene C-C/C-H bend | - | ~390 rsc.org |

| Sulfonamide N-H Stretch | ~3200-3400 | - |

| Sulfonamide Asymmetric S=O Stretch | ~1300-1370 | - |

| Sulfonamide Symmetric S=O Stretch | ~1140-1180 | - |

Note: SERS frequencies are highly dependent on the substrate and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.trrsc.org It is a fundamental tool for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. neu.edu.trlcms.czlibretexts.org

For this compound analogues, MS provides unequivocal confirmation of the molecular weight. High-resolution mass spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, can determine the molecular mass with very high accuracy (to within a few parts per million), which allows for the confident determination of the elemental formula. rsc.orglcms.cz

Electron ionization (EI) is a common ionization technique that imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺·) and a series of fragment ions. neu.edu.tr The fragmentation pattern is often predictable and provides a structural fingerprint. For a this compound, characteristic fragmentation would likely involve:

Cleavage of the C-S bond, leading to an ion corresponding to the anthracene moiety.

Loss of SO₂ from the molecular ion or subsequent fragments.

Fragmentation of the sulfonamide group itself.

Characteristic fragmentation patterns of the anthracene ring system.

Softer ionization techniques, such as electrospray ionization (ESI), are particularly useful for generating intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is ideal for accurate molecular weight determination, especially when MS is coupled with liquid chromatography (LC-MS). libretexts.orglcms.czbroadinstitute.org Analysis of the isotopic peak distribution (e.g., the M+1 peak from ¹³C) can further corroborate the number of carbon atoms in the molecule. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound analogues. msu.edunih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule from its mass-to-charge ratio (m/z). msu.edu By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition of the parent ion and its fragments can be confidently established, a critical step in confirming the identity of newly synthesized analogues.

For instance, in the analysis of a novel this compound derivative, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. This capability is vital for confirming the successful incorporation of various substituents onto the anthracene or sulfonamide moieties.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Analogue

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂S |

| Calculated Monoisotopic Mass | 257.0510 |

| Measured m/z | 257.0513 |

| Mass Error (ppm) | 1.17 |

| Ion Species | [M+H]⁺ |

This interactive table showcases typical data obtained from an HRMS analysis, highlighting the close correlation between the calculated and measured mass, which confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions. nih.govucdavis.edu In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then mass-analyzed. ucdavis.edu The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. nih.govacdlabs.com

For this compound analogues, MS/MS experiments can reveal key structural information. The fragmentation patterns often show characteristic losses of small molecules like SO₂ or the sulfonamide group itself. nih.gov By analyzing these fragmentation pathways, researchers can deduce the connectivity of atoms within the molecule and identify the positions of substituents on the anthracene ring system. researchgate.netresearchgate.net This detailed structural information is crucial for understanding structure-activity relationships.

Table 2: Common Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 258 ([M+H]⁺) | 194 | SO₂ (64 Da) | Loss of sulfur dioxide |

| 258 ([M+H]⁺) | 178 | H₂NSO₂ (80 Da) | Cleavage of the C-S bond with loss of the sulfonamide group |

| 194 | 166 | CO (28 Da) | Fragmentation of the anthracene core |

This interactive table details the characteristic fragmentation patterns observed for this compound, linking fragment ions to specific structural features.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic properties of molecules like this compound. researchgate.netijnrd.org These methods provide information about the electronic transitions between different energy levels within the molecule.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. bath.ac.uk The absorption of a photon promotes an electron from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy orbital (usually the lowest unoccupied molecular orbital, LUMO). The resulting spectrum shows absorption bands at specific wavelengths, which correspond to the energy differences between these electronic states. For anthracenesulfonamide derivatives, the characteristic π-π* transitions of the anthracene core dominate the UV-Vis spectrum.

Fluorescence spectroscopy, on the other hand, measures the light emitted by a molecule after it has been excited by absorbing a photon. horiba.comcore.ac.uk Following excitation, the molecule can relax to the ground state by emitting a photon. horiba.com This emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the structure of the excited state and the various relaxation pathways available to the molecule.

Photophysical Characterization Techniques

A comprehensive understanding of the photophysical properties of this compound analogues requires a range of specialized techniques. mdpi.comnih.govrsc.orgrsc.orgresearchgate.netnih.govrsc.org These methods quantify the efficiency of light absorption and emission processes and the lifetime of the excited state.

Key photophysical parameters include the molar absorption coefficient (ε), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The molar absorption coefficient is a measure of how strongly a substance absorbs light at a given wavelength. The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the suitability of these compounds for applications such as fluorescent probes and sensors. mdpi.compsl.eu

Table 3: Representative Photophysical Data for a this compound Analogue in Dichloromethane

| Parameter | Symbol | Value |

| Maximum Absorption Wavelength | λₐₑₛ,ₘₐₓ | 365 nm |

| Molar Absorption Coefficient | ε | 8,500 M⁻¹cm⁻¹ |

| Maximum Emission Wavelength | λₑₘ,ₘₐₓ | 450 nm |

| Fluorescence Quantum Yield | Φf | 0.65 |

| Fluorescence Lifetime | τf | 5.2 ns |

This interactive table presents typical photophysical data for a this compound derivative, providing quantitative measures of its light-absorbing and emitting properties.

Solvatochromic and Thermochromic Studies

Solvatochromism and thermochromism refer to the change in a substance's color, and more broadly its spectral properties, in response to changes in solvent polarity or temperature, respectively. wikipedia.orgwikipedia.org These phenomena provide valuable information about the electronic structure of a molecule and its interactions with its environment.

Solvatochromism: The electronic absorption and emission spectra of this compound analogues can be sensitive to the polarity of the solvent. wikipedia.org This is because the solvent can stabilize the ground and excited states of the molecule to different extents. wikipedia.org A change in solvent polarity can therefore alter the energy gap between these states, leading to a shift in the absorption and emission maxima. wikipedia.org By studying these solvatochromic shifts, researchers can gain insights into the charge distribution in the molecule in both its ground and excited states. For example, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity often indicates a more polar excited state.

Thermochromism: This phenomenon involves a reversible change in color with temperature. wikipedia.orgrsc.org In the context of this compound analogues, thermochromic behavior could arise from temperature-induced changes in molecular conformation, aggregation state, or intermolecular interactions. rsc.org Studying these changes can provide information on the subtle energetic balances that govern the structure and properties of these compounds in different phases.

Table 4: Solvatochromic Effects on the Emission Maximum of a this compound Analogue

| Solvent | Polarity Index | Emission Maximum (λₑₘ,ₘₐₓ) |

| Toluene | 2.4 | 435 nm |

| Dichloromethane | 3.1 | 450 nm |

| Acetone | 5.1 | 462 nm |

| Acetonitrile | 5.8 | 470 nm |

| Methanol | 6.6 | 485 nm |

This interactive table demonstrates the effect of solvent polarity on the fluorescence emission of a this compound analogue, illustrating a positive solvatochromic shift.

Applications of 1 Anthracenesulfonamide in Advanced Chemical Systems

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the design and synthesis of complex chemical systems held together by non-covalent interactions. csic.eswikipedia.org These interactions, which include hydrogen bonding, pi-pi stacking, and van der Waals forces, are used to construct large, well-defined architectures from smaller molecular components through a process called self-assembly. wikipedia.org

1-Anthracenesulfonamide is an excellent candidate for integration into supramolecular structures. Its two key features are:

The Anthracene (B1667546) Core: As a large, flat, and electron-rich polycyclic aromatic system, anthracene is known to participate in strong pi-pi stacking interactions. These interactions cause the molecules to stack on top of one another, forming ordered columns or layers, which are foundational to many supramolecular materials. rsc.org

The Sulfonamide Group: The -SO₂NH- group is a potent hydrogen bonding motif. The N-H proton is a good hydrogen bond donor, while the two sulfonyl oxygens are effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, linking molecules together in predictable patterns.

The combination of these two features allows this compound to self-assemble into complex, higher-order structures. These architectures could find applications in areas such as molecular recognition, the development of new functional materials, and nanotechnology. nih.gov

Table 4: Supramolecular Features of this compound

| Structural Feature | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

|---|---|---|

| Anthracene Ring System | Pi-Pi Stacking | Stacked columnar or layered assemblies |

| Sulfonamide (-SO₂NH-) Group | Hydrogen Bonding (Donor and Acceptor) | One- or two-dimensional hydrogen-bonded networks |

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.orgfiveable.menumberanalytics.com The host's cavity and the guest's dimensions must be complementary for stable complexation to occur. fiveable.me Molecules like cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. fiveable.memdpi.com

While specific studies focusing exclusively on this compound are not abundant, research on related sulfonamides and anthracene provides strong evidence for its potential in this area. Studies have shown that sulfonamides can form stable 1:1 inclusion complexes with beta-cyclodextrin (B164692) (β-CD). nih.govconicet.gov.ar The binding affinity and the specific part of the sulfonamide molecule that enters the cyclodextrin (B1172386) cavity depend on the substituents. For instance, in a study of three related sulfonamides, the aniline (B41778) ring of sulfadiazine (B1682646) was found to insert into the β-CD cavity, while for sulfamerazine (B1682647) and sulfamethazine, it was the substituted pyrimidine (B1678525) ring that was included. nih.govconicet.gov.ar The primary driving force for this complexation is the hydrophobic effect. nih.govconicet.gov.ar

Furthermore, the anthracene moiety itself is well-known to form inclusion complexes with cyclodextrins. cuny.edu Given these precedents, this compound is expected to act as a guest molecule, with either its anthracene core or its ancillary groups inserting into the hydrophobic cavity of a suitable host like cyclodextrin. The specific orientation would depend on the relative hydrophobicity and steric fit of the anthracene versus other parts of the molecule.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. ljmu.ac.uk These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The anthracene and sulfonamide groups in this compound are both capable of participating in these interactions, making the molecule a promising building block for supramolecular structures.

The flat, aromatic surface of the anthracene core is prone to π-π stacking interactions, a key driving force in the assembly of many organic molecules. ljmu.ac.uk Research on other anthracene derivatives, such as 9,10-bis(phenylethynyl)anthracenes (BPEAs), has demonstrated the formation of H-type face-to-face π-stacks in solution. ljmu.ac.uk

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. nih.govmdpi.com In derivatives of urea-based sulfonamides, the sulfonamide group plays a critical role in defining the geometry and self-assembly of the molecules into different crystalline forms and solvates. researchgate.net The interplay between π-π stacking from the anthracene core and hydrogen bonding from the sulfonamide group can lead to the formation of well-defined, stable supramolecular architectures such as sheets, ribbons, or more complex three-dimensional networks.

Molecular Recognition Systems

Molecular recognition is the specific binding of a host molecule to a guest, forming the basis for chemical sensing. numberanalytics.comnih.govfrontiersin.org Fluorescent sensors are particularly valuable as they can signal a binding event through a change in light emission. nih.gov The this compound scaffold is ideal for creating such sensors, with the anthracene unit acting as a fluorophore and the sulfonamide group serving as a binding site. nih.govnih.gov

Derivatives of anthracene are widely used as fluorescent chemosensors for detecting both cations and anions. nih.gov The sulfonamide group, often in conjunction with other functionalities like amides or ureas, can act as a receptor for anions through hydrogen bonding. nih.govnih.govbuu.ac.th For example, a tripodal receptor incorporating sulfonamide arms was designed for the selective binding of the chloride anion. nih.gov

In many sensor designs, the binding of an analyte to a receptor site modulates the fluorescence of a nearby fluorophore. A common mechanism is Photoinduced Electron Transfer (PET). In the unbound state, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence ("off" state). When the receptor binds to an analyte (like a metal ion or an anion), its electron-donating ability is suppressed, the PET process is inhibited, and the fluorophore's emission is restored ("on" state). rsc.orgencyclopedia.pub Given that the sulfonamide group can act as a binding site, it can be integrated into anthracene-based PET sensors to recognize specific analytes, leading to a measurable change in fluorescence. nih.govnih.gov

Potential in Advanced Materials Science Applications

The unique photophysical and electronic properties of the anthracene moiety, combined with the chemical stability and functionality of the sulfonamide group, position this compound as a valuable component in the development of advanced materials.

Organic Electronics and Optoelectronic Materials Development

Organic electronics leverages carbon-based materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemscene.com Anthracene and its derivatives are a well-established class of materials in this field due to their strong fluorescence and charge-transport properties. scispace.comscirp.org

The primary role of anthracene derivatives in optoelectronics is as an emissive layer in OLEDs or as a component in fluorescent sensors. The sulfonamide group can be used to tune the electronic properties of the anthracene core. By modifying the sulfonamide nitrogen with different substituents, it is possible to alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing its emission color and charge-injection/transport characteristics. While specific studies on this compound for this purpose are limited, the general strategy is widely applied in the design of new organic electronic materials. sioc-journal.cn Furthermore, the sulfonamide group can improve the solubility and processability of the material, which is a critical factor for fabricating devices from solution. sioc-journal.cn

Polymeric Materials with Anthracene-Sulfonamide Moieties

Incorporating the this compound unit into a polymer backbone combines the advantageous properties of the molecule with the processability and mechanical integrity of polymers. scispace.commdpi.comnih.gov Such polymers have potential applications as fluorescent sensors, charge-transporting materials, or photo-responsive materials.

A key application is in the development of polymer-based chemosensors. For instance, researchers have synthesized polymers containing anthracene and pyridinium (B92312) units for the selective detection of anions like pyrophosphate. researchgate.net In this design, the polymer backbone serves as a scaffold, while the appended anthracene acts as the fluorescent reporter group. researchgate.net A polymer incorporating this compound could similarly function as a sensory material, where the sulfonamide groups provide specific binding sites for target analytes, and the anthracene units signal the binding event.

Additionally, patents have described the use of 9-anthracenesulfonamide in the synthesis of poly(beta-amino alcohol)s, indicating its utility as a building block in creating functional polymers. googleapis.com The anthracene group's ability to undergo photo-reversible dimerization also opens the door to creating photo-crosslinkable or self-healing polymers. scispace.com

Molecular Switches and Logic Gates

Molecular logic gates are molecules that can perform a logical operation in response to one or more chemical or physical inputs, producing a single output, often in the form of a fluorescence signal. encyclopedia.pubwikipedia.org The anthracene moiety is a popular component in these systems, typically serving as the fluorophore whose emission is the output signal. rsc.orgrsc.org

A molecular logic gate is often designed with a fluorophore connected to one or more receptor units that can interact with specific inputs (e.g., H⁺, Na⁺, Fe³⁺). rsc.org The operational principle is frequently based on PET. In the absence of inputs, the receptors quench the anthracene fluorescence. Only when all necessary inputs are present and bound to their respective receptors is the quenching mechanism shut down, allowing the anthracene to fluoresce. This behavior corresponds to an AND logic gate. rsc.orgencyclopedia.pub

The sulfonamide group is an effective hydrogen-bond donor and can serve as a receptor for anions or other species. nih.govnih.gov Therefore, this compound can be a key component in designing molecular logic gates. For example, a system could be designed where the sulfonamide group acts as a proton or anion receptor (Input 1) and another part of the molecule acts as a receptor for a different input (Input 2). The fluorescence of the anthracene core (Output) would only turn "on" when both inputs are present.

The table below illustrates the function of a hypothetical two-input AND logic gate based on a this compound derivative.

| Input 1 (e.g., H⁺) | Input 2 (e.g., Metal Ion) | Output (Fluorescence) |

| 0 | 0 | 0 (Quenched) |

| 1 | 0 | 0 (Quenched) |

| 0 | 1 | 0 (Quenched) |

| 1 | 1 | 1 (Emits Light) |

| This table represents a conceptual AND logic gate where '1' signifies the presence of an input or output signal and '0' signifies its absence. The fluorescence output is only generated when both inputs are present, binding to their respective receptors and inhibiting the PET quenching mechanism. |

Development in Analytical Chemistry Methodologies

The unique chemical structure of this compound has led to its exploration in various analytical chemistry methodologies. Its anthracenyl group provides a basis for fluorescence, while the sulfonamide moiety can be functionalized for specific interactions, making it a versatile scaffold for developing new analytical tools.

Novel Chromogenic or Fluorogenic Probe Development (excluding biological analytes)

The development of chromogenic and fluorogenic probes is crucial for the selective detection of various analytes, including metal ions. mdpi.comnih.gov These probes function by exhibiting a change in their color (chromogenic) or fluorescence properties upon binding with a specific analyte. mdpi.com The inherent fluorescence of the anthracene core in this compound makes it a suitable candidate for the development of "turn-on" or "turn-off" fluorescent sensors.

While specific research on this compound as a primary chromogenic or fluorogenic probe for non-biological analytes is not extensively documented in the provided results, the principles of probe design suggest its potential. For instance, the sulfonamide group could be chemically modified to create a specific binding site for a target metal ion. Upon binding, the conformation of the molecule could change, leading to an alteration in the fluorescence of the anthracene group. This could be due to mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

Table 1: Examples of Fluorogenic Probes for Metal Ion Detection

| Probe Type | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

| Coumarin-based | Carbon Monoxide (via Pd(0)) | Intramolecular Cyclization-Elimination | 7.77 nM | rsc.org |

| Rhodamine-based | Hg2+ | Not specified | 1.4 nM | frontiersin.org |

| Rhodamine-based | Cr3+ | Not specified | 8.64 µM | frontiersin.org |

| Rhodamine-based | Fe3+ | Not specified | 10.5 µM | frontiersin.org |

| Rhodamine B hydrazone derivative | Fe3+ | Not specified | 4.63 nM | frontiersin.org |

| Rhodamine B hydrazone derivative | Cu2+ | Not specified | 526.4 nM | frontiersin.org |

This table provides examples of different fluorogenic probes and their performance in detecting various analytes, illustrating the principles that could be applied to this compound-based probes.

Future Research Directions and Emerging Areas in 1 Anthracenesulfonamide Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where biological activity is often stereospecific. ekb.egyork.ac.uk Future research into 1-anthracenesulfonamide chemistry will likely focus on the development of robust asymmetric synthetic methods to produce enantiomerically pure derivatives.

Current approaches to asymmetric synthesis often involve one of three main strategies: the use of a chiral auxiliary, the application of a chiral reagent, or catalysis with a chiral catalyst. york.ac.uk For instance, chiral auxiliaries can be temporarily incorporated into the this compound structure to direct a stereoselective transformation, after which the auxiliary is removed. york.ac.uk This approach allows for the separation of diastereomeric intermediates using standard techniques like chromatography. york.ac.uk

Emerging strategies could involve asymmetric electrochemical synthesis, which uses chiral inductors or modified electrodes to introduce chirality, offering a greener alternative to traditional reagents. beilstein-journals.org The development of catalytic asymmetric reactions, such as hydrogenations, epoxidations, or carbon-carbon bond-forming reactions, tailored for substrates containing the this compound moiety, represents a significant area for growth. york.ac.uk These methods are highly sought after due to their efficiency, as only a small amount of the chiral catalyst is needed to generate large quantities of the desired enantiomerically enriched product. york.ac.uksrce.hr A key application has been demonstrated in the solid-phase synthesis of glycopeptides, where anthracenesulfonamide was crucial for the iodosulfonamidation of a polymer-bound glucal, showcasing its utility in complex, stereocontrolled syntheses. acs.org

| Asymmetric Synthesis Strategy | Description | Potential Application for this compound |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemical outcome of a reaction. | Attachment of an Evans auxiliary to a derivative to control alkylation reactions. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to convert a prochiral substrate into a chiral product. | Use of chiral boranes for the asymmetric reduction of a ketone on a this compound derivative. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product. | Rhodium-catalyzed asymmetric hydrogenation of an unsaturated this compound derivative. |

| Asymmetric Electrosynthesis | Use of chiral mediators or modified electrodes to induce asymmetry in an electrochemical reaction. beilstein-journals.org | Electrochemical reduction of a prochiral derivative on a chirally modified cathode. |

Exploration of Novel Reaction Pathways and Transformations

Discovering new reactions and transformations is fundamental to expanding the chemical space accessible from a particular scaffold. For this compound, future efforts will likely aim to move beyond known modifications and explore unprecedented reaction pathways.

One established, yet powerful, transformation is the iodosulfonamidation of olefins, where anthracenesulfonamide has been successfully used in aqueous media to generate functionalized products with high regio- and stereoselectivity. acs.orgresearchgate.net This highlights the ability of the sulfonamide nitrogen to participate in complex bond-forming reactions. Future work could expand upon this, exploring new catalytic systems or alternative electrophiles to broaden the scope of alkene functionalization.

The anthracene (B1667546) core itself offers a rich playground for novel transformations. Visible-light photochemistry, which can generate highly reactive singlet or triplet carbene intermediates, could unlock new reaction pathways for appropriately derivatized 1-anthracenesulfonamides. rsc.org Furthermore, the development of computational tools to predict and explore potential energy surfaces can accelerate the discovery of new reactions and identify competing pathways and transition states that are challenging to find experimentally. chemrxiv.org Such approaches could lead to the discovery of novel cycloadditions, rearrangements, or cross-coupling reactions involving the anthracene ring system.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. chemrxiv.orgnumberanalytics.com For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications.

Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic structure, molecular orbitals (HOMO/LUMO), and photophysical properties (absorption/emission spectra) of novel this compound derivatives. This predictive power is invaluable for designing new fluorescent probes or photosensitizers.

Furthermore, multiscale modeling approaches can simulate the behavior of these molecules in complex environments, such as at the active site of an enzyme or within a polymer matrix. numberanalytics.comresearchgate.net By simulating interactions at the molecular and cellular level, researchers can predict the binding affinity of a this compound-based inhibitor or forecast how a functional material incorporating this moiety will behave. numberanalytics.com These computational methods allow for the in silico screening of virtual libraries of compounds, saving significant time and resources by prioritizing the most promising candidates for synthesis and experimental validation. nih.govsoftaliza.com.br

| Modeling Technique | Information Provided | Application for this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reaction energies. | Predicting reactivity, stability, and designing new synthetic targets. |

| Molecular Dynamics (MD) | Conformational changes, solvent effects, binding interactions. | Simulating the interaction of a this compound derivative with a biological target. |

| Multiscale Modeling | Behavior in complex systems (e.g., polymers, biological membranes). numberanalytics.comresearchgate.net | Designing functional materials or drug delivery systems incorporating the this compound unit. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Predicting the properties of new derivatives before synthesis. |

Integration into Stimuli-Responsive Systems

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like pH, light, temperature, or specific molecules. nih.govmdpi.com The integration of the this compound moiety into such systems is a promising area of research, leveraging the unique characteristics of the anthracene core.

The anthracene group is well-known for its ability to undergo [4+4] photocycloaddition upon exposure to UV light, forming a dimer. This process is often reversible upon exposure to shorter wavelength UV light. By incorporating this compound units into a polymer backbone or as pendant groups, it is possible to create photo-responsive hydrogels, films, or nanoparticles. nih.gov Such materials could find applications in drug delivery, where light could trigger the release of a therapeutic agent, or in the development of self-healing materials. nih.govsemanticscholar.org

Furthermore, the fluorescence of the anthracene core is often sensitive to its local environment. This property can be exploited to create chemical sensors. For example, a polymer containing this compound could be designed to exhibit changes in its fluorescence in response to pH changes, the presence of metal ions, or the binding of a specific biomolecule, making it a useful tool for diagnostics. nih.gov

Design of New Functional Materials and Advanced Analytical Tools

The inherent properties of this compound make it an attractive scaffold for the development of new functional materials and advanced analytical tools. Its rigid, planar aromatic structure combined with the versatile sulfonamide group allows for a wide range of chemical modifications.

In materials science, derivatives of this compound could be explored as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or as components in thermoelectric materials. jim.org.cn The ability to tune the electronic properties through substitution on the anthracene ring or the sulfonamide nitrogen is key to optimizing performance in these applications.

As an analytical tool, the fluorescent nature of the anthracene core is a significant asset. This compound derivatives can be designed as fluorescent probes for detecting specific analytes. For example, a derivative of a related compound, 3,4-dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, shows structural features that could allow it to act as an enzyme inhibitor, suggesting that fluorescently labeled versions could be used to study enzyme activity. The use of anthracenesulfonamide in iodosulfonamidation reactions also points to its utility as a derivatizing agent to facilitate the analysis of complex molecules. acs.org

High-Throughput Synthesis and Screening for New Chemical Space

High-throughput synthesis and screening are transformative technologies in chemical research, enabling the rapid preparation and evaluation of thousands of compounds. nih.govoctant.bio Applying these techniques to this compound chemistry can dramatically accelerate the discovery of new molecules with desired properties.

Automated synthesis platforms, utilizing robotic liquid handlers and parallel reactors, can be employed to create large libraries of this compound derivatives. ucla.edu By systematically varying the substituents on the anthracene ring and the sulfonamide nitrogen, a vast chemical space can be explored efficiently. For example, a library could be generated by reacting a core 1-anthracenesulfonyl chloride with a diverse set of amines.

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hits" for a specific application. biorxiv.org This could involve screening for binding to a particular protein target, catalytic activity, or specific photophysical properties. The combination of high-throughput synthesis and screening creates a powerful "design-make-test-analyze" cycle that can rapidly advance our understanding and application of the this compound scaffold, leading to the discovery of novel drug candidates, materials, and chemical probes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。